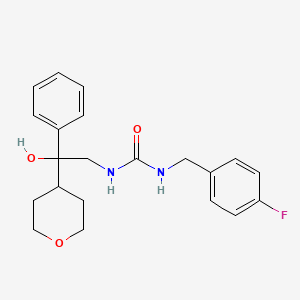

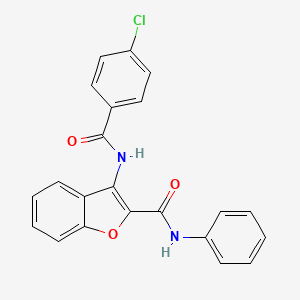

3-(4-chlorobenzamido)-N-phenylbenzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

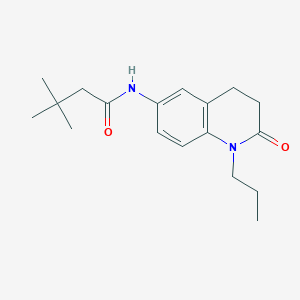

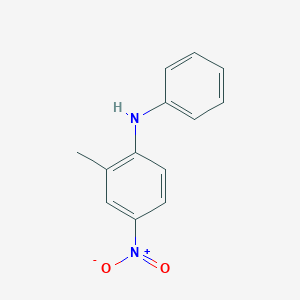

The compound “3-(4-chlorobenzamido)-N-phenylbenzofuran-2-carboxamide” is likely to be an organic compound consisting of a benzofuran core with a 4-chlorobenzamido group at the 3-position and a phenylcarboxamide group at the 2-position .

Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzofuran core with the 4-chlorobenzamido and phenylcarboxamide groups attached at the 3 and 2 positions, respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chloro group could potentially increase its reactivity .科学的研究の応用

Anticancer Activity

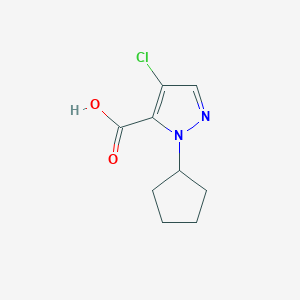

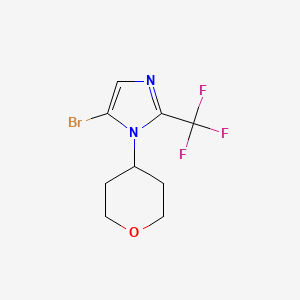

The compound 3-(4-chlorobenzamido)-N-phenylbenzofuran-2-carboxamide and its derivatives have been explored for their potential anticancer properties. A study highlighted novel 1-H-pyrazole-3-carboxamide-based inhibitors targeting histone deacetylase (HDAC) and cyclin-dependent kinase (CDK), which demonstrated potent antiproliferative activities towards several solid cancer cell lines. These compounds, including analogs of this compound, showed excellent inhibitory activities against HDAC2 and CDK2. Furthermore, they significantly inhibited cell migration and promoted apoptosis by increasing intracellular reactive oxygen species (ROS) levels, suggesting a promising strategy for the treatment of malignant tumors (Chunhui Cheng et al., 2020).

Antitumor and DNA-Intercalating Agents

Other research into similar chemical structures has led to the synthesis and evaluation of compounds for their antitumor activity. For instance, derivatives of benzimidazole carboxamides have been synthesized and assessed for their in vitro and in vivo antitumor activity, demonstrating that even compounds with low DNA-binding constants can exhibit antileukemic effects. This suggests that such compounds, potentially including this compound derivatives, may exert their cytotoxicity through mechanisms other than interaction with topoisomerase II, indicating a novel class of "minimal" DNA-intercalating agents with therapeutic potential (W. Denny et al., 1990).

Electropolymerizable Monomers

In the field of materials science, compounds similar to this compound have been explored as electropolymerizable monomers. A study synthesized novel monomers with electrochemical properties conducive to the fabrication of poly(amide-amine) films. These films exhibited reversible electrochemical oxidation processes with strong color changes and high contrast ratios, indicating potential applications in electrochromic devices and fluorescent materials (S. Hsiao et al., 2016).

作用機序

Target of Action

Similar compounds have been found to interact with multiple receptors . For instance, indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors .

Mode of Action

It’s worth noting that compounds with similar structures have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities are often the result of the compound’s interaction with its targets, leading to changes in cellular processes.

Biochemical Pathways

For instance, indole derivatives have been found to exhibit diverse biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Similar compounds have been found to exhibit high gastrointestinal absorption

Result of Action

Similar compounds have been found to exhibit cytotoxic potential on certain cancer cell lines . This suggests that the compound may have potential anticancer effects.

Action Environment

It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as ph and temperature .

将来の方向性

特性

IUPAC Name |

3-[(4-chlorobenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN2O3/c23-15-12-10-14(11-13-15)21(26)25-19-17-8-4-5-9-18(17)28-20(19)22(27)24-16-6-2-1-3-7-16/h1-13H,(H,24,27)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKPMBGRGQXXCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,3,4-trifluorophenyl)methanone](/img/structure/B2391256.png)

![N'-{(E)-[4-(tert-butyl)phenyl]methylidene}-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetohydrazide](/img/structure/B2391259.png)

![N-[4-[2-ethylsulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2391260.png)

![2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid](/img/no-structure.png)

![(Z)-ethyl 2-(6-sulfamoyl-2-((3,4,5-triethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2391269.png)